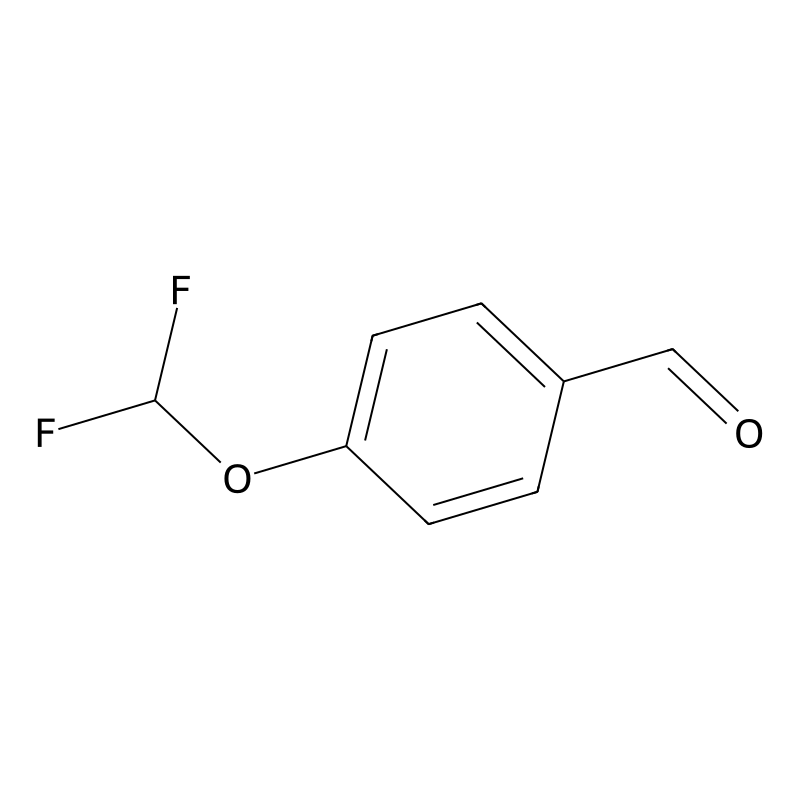

4-(Difluoromethoxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Difluoromethoxy)benzaldehyde is an aromatic compound characterized by the presence of a difluoromethoxy group attached to a benzaldehyde structure. Its molecular formula is , and it has a molecular weight of 172.13 g/mol. This compound is notable for its unique electronic properties due to the presence of fluorine atoms, which can enhance its reactivity and biological activity. The compound is often used in organic synthesis and pharmaceutical applications due to its ability to act as a versatile building block.

There is no current information available on the specific mechanism of action of 4-(Difluoromethoxy)benzaldehyde. Its potential bioactivity likely depends on the downstream products it can be converted into.

- Flammability: Flash point: 108 °C (226 °F) []. This indicates flammability, requiring proper handling procedures.

- Other Hazards: Specific safety information on 4-(Difluoromethoxy)benzaldehyde is limited. However, as with most aromatic aldehydes, it's advisable to handle it with care due to potential eye, skin, and respiratory irritation [].

4-(Difluoromethoxy)benzaldehyde is an organic compound belonging to the class of aromatic aldehydes. While comprehensive details about its applications in scientific research are not publicly available, research has explored its potential use in the development of pharmaceuticals [].

Here are some aspects of scientific research where 4-(Difluoromethoxy)benzaldehyde might be relevant:

- Drug Discovery: Due to the presence of the aldehyde functional group, 4-(Difluoromethoxy)benzaldehyde can be a building block for the synthesis of more complex molecules with potential medicinal properties []. Researchers may investigate if these synthesized molecules can interact with biological targets of interest.

- Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of other functional groups.

- Condensation Reactions: It can react with various nucleophiles to form larger molecular frameworks, which is useful in synthesizing complex organic molecules.

- Reduction Reactions: The aldehyde functional group can be reduced to alcohols or further transformed into other derivatives.

Several methods have been developed for synthesizing 4-(Difluoromethoxy)benzaldehyde:

- Nucleophilic Substitution Reaction: This method involves the reaction of a suitable precursor with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide and an acid binding agent. The reaction typically occurs in an organic solvent at temperatures between 60°C and 120°C, yielding high product purity and yield .

- Fluorination of Aromatic Compounds: Another approach includes fluorinating benzaldehyde derivatives using fluorine gas or fluorinating agents, which introduces the difluoromethoxy group into the aromatic ring.

4-(Difluoromethoxy)benzaldehyde serves several important functions:

- Pharmaceutical Intermediate: It is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting phosphodiesterase enzymes.

- Organic Synthesis: The compound is utilized in organic chemistry for constructing more complex molecules due to its reactive aldehyde group.

- Material Science: It may find applications in developing new materials with specific electronic or optical properties.

Studies exploring the interactions of 4-(Difluoromethoxy)benzaldehyde with biological systems primarily focus on its role as an intermediate in drug synthesis. While direct studies on its interactions are sparse, its derivatives have been investigated for their potential therapeutic effects, particularly in inhibiting phosphodiesterase activity.

Several compounds share structural similarities with 4-(Difluoromethoxy)benzaldehyde. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | 0.96 | Contains trifluoromethoxy instead of difluoromethoxy. |

| 3-(Difluoromethoxy)benzaldehyde | 85684-61-3 | 0.98 | Substituted at the 3-position instead of the 4-position. |

| 3,4-Bis(difluoromethoxy)benzaldehyde | 127842-54-0 | 0.94 | Contains two difluoromethoxy groups at different positions. |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 162401-70-9 | 0.94 | Has an additional methoxy group at the 3-position. |

The distinct feature of 4-(Difluoromethoxy)benzaldehyde lies in its specific placement of the difluoromethoxy group at the para position relative to the aldehyde functional group, which influences its reactivity and potential applications compared to similar compounds.

The synthesis of 4-(difluoromethoxy)benzaldehyde represents a significant challenge in organofluorine chemistry, requiring precise control over reaction conditions and careful selection of difluoromethylating agents [1] [2] [3]. This compound serves as a crucial intermediate in pharmaceutical and agrochemical development, necessitating the development of efficient, scalable synthetic methodologies [3] [4]. The difluoromethoxy group introduction involves complex mechanistic pathways that have been extensively studied to optimize reaction outcomes and improve synthetic efficiency [5] [6] [7].

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions constitute the most widely employed methodology for introducing difluoromethoxy groups into benzaldehyde derivatives [8] [9] [10]. The predominant mechanism involves the reaction of phenolic precursors with sodium chlorodifluoroacetate under basic conditions [2] [8]. This approach utilizes the enhanced nucleophilicity of phenoxide anions generated through deprotonation with strong bases such as cesium carbonate or potassium carbonate [8] [7].

The reaction mechanism proceeds through a classical bimolecular nucleophilic substitution pathway where the phenoxide anion attacks the electrophilic carbon center of chlorodifluoroacetate [9] [11]. The rate-determining step involves the displacement of the chloride leaving group, with reaction rates significantly influenced by the electronic nature of the aromatic substrate and the choice of base [7] [9]. Electron-donating substituents on the benzene ring enhance nucleophilicity, while electron-withdrawing groups diminish reactivity [8] [11].

Optimization studies have demonstrated that reaction temperatures between 80-120 degrees Celsius provide optimal conversion rates while minimizing side reactions [2] [8]. Solvent selection plays a crucial role, with dipolar aprotic solvents such as dimethylformamide and dimethyl sulfoxide proving most effective due to their ability to stabilize the transition state and solvate ionic intermediates [2] [8] [7]. The use of phase transfer catalysts can enhance reaction efficiency in biphasic systems, particularly when employing aqueous base solutions [12] [13].

Table 1: Nucleophilic Substitution Reaction Conditions and Yields

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Cesium carbonate | Dimethylformamide | 100 | 3.5 | 91 | [8] |

| 3,4-Dihydroxybenzaldehyde | Potassium carbonate | Dimethylformamide | 100 | 16 | 85 | [2] |

| 4-Hydroxybenzaldehyde | Potassium hydroxide | Water/acetonitrile | 80 | 6 | 78 | [12] |

| Vanillin | Cesium carbonate | Dimethylformamide/water | 100 | 3.5 | 91 | [8] |

The stereochemical outcome of nucleophilic substitution reactions depends on the configuration of the difluoromethylating reagent and the geometric constraints imposed by the aromatic system [9] [11]. Primary alkyl halides undergo clean substitution reactions, while secondary and tertiary substrates are prone to elimination pathways that reduce overall synthetic efficiency [10] [11].

Catalytic Fluorination Techniques

Transition metal-catalyzed difluoromethylation has emerged as a powerful methodology for constructing carbon-oxygen bonds in fluorinated aromatic compounds [14] [15] [16]. Palladium-catalyzed cross-coupling reactions utilizing trimethylsilyl difluoromethane as the difluoromethyl source have demonstrated broad substrate scope and functional group tolerance [17] [14] [16]. The reaction mechanism involves oxidative addition of aryl halides to palladium centers, followed by transmetalation with organosilicon reagents and reductive elimination to form the desired carbon-oxygen bond [14] [16].

Copper-catalyzed difluoromethylation protocols have gained prominence due to their compatibility with diverse electrophilic partners and mild reaction conditions [18] [19] [20]. The mechanism involves copper-mediated activation of difluoromethyl precursors to generate reactive difluoromethyl radicals that undergo coupling with aromatic substrates [18] [20]. Ligand selection critically influences catalyst performance, with nitrogen-based chelating ligands providing optimal activity and selectivity [18] [19].

The development of photoredox catalysis has revolutionized difluoromethylation chemistry by enabling reactions under ambient conditions using visible light irradiation [21] [22] [23]. Iridium-based photocatalysts facilitate single-electron transfer processes that generate difluoromethyl radicals from bromodifluoroacetic acid precursors [21] [22]. The reaction proceeds through initial photoexcitation of the catalyst, followed by reductive quenching to generate carbon-centered radicals that couple with aromatic nucleophiles [21] [22] [23].

Table 2: Catalytic Fluorination Methods and Performance Metrics

| Catalyst System | Reagent | Reaction Conditions | Substrate Scope | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Palladium/dppf | Trimethylsilyl difluoromethane | 100-120°C, 16-36h | Aryl chlorides/bromides | 38-87 | [17] [14] |

| Copper triflate/ligand | Difluoromethyl zinc | Room temperature, DMSO | Alkyl iodides | 43-66 | [18] [20] |

| Iridium photocatalyst | Bromodifluoroacetic acid | Visible light, room temperature | Phenols, heteroaryls | 48-95 | [21] [22] |

| Iron catalyst | Chlorodifluoromethane | 40-70°C, toluene | Various electrophiles | 19-93 | [24] |

Mechanistic investigations reveal that catalyst-substrate interactions significantly influence reaction selectivity and efficiency [14] [16]. Electronic effects of substituents on aromatic rings modulate the rate of oxidative addition and reductive elimination steps in palladium-catalyzed processes [14] [16]. Steric hindrance around the reaction center can impede catalyst turnover and reduce overall conversion rates [14] [18].

One-Pot Multicomponent Synthesis Strategies

Multicomponent reactions represent an efficient approach for constructing complex difluoromethoxylated structures in a single synthetic operation [25] [26] [27]. These transformations combine multiple reactants to generate products with enhanced molecular complexity while minimizing purification steps and reducing synthetic waste [25] [27] [24]. The development of one-pot protocols for difluoromethoxy benzaldehyde synthesis has focused on combining nucleophilic substitution with subsequent functional group transformations [28] [25] [27].

The mechanism of multicomponent difluoromethylation typically involves sequential addition of reactants to a common reaction vessel, with each step building upon intermediates generated in previous transformations [25] [27]. Initial formation of difluoromethoxy intermediates through nucleophilic substitution is followed by aldol condensations, cyclizations, or cross-coupling reactions to introduce additional structural complexity [25] [26] [27].

Temperature control proves critical in multicomponent synthesis, as premature addition of reagents can lead to competing side reactions that reduce overall efficiency [25] [27]. Sequential addition protocols allow for optimization of individual reaction steps while maintaining the benefits of one-pot synthesis [26] [27] [24]. The use of microwave heating has accelerated reaction rates and improved yields in several multicomponent difluoromethylation protocols [26] [27].

Table 3: Multicomponent Synthesis Protocols

| Components | Catalyst | Solvent | Temperature (°C) | Time (h) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Amine + Aldehyde + Pyruvate | Phosphoric acid | Dichloromethane | Room temperature | 6-12 | γ-Lactams | 40-85 | [25] |

| Boronic acid + Bromoaldehyde + Methylene compound | Palladium | Various | 60-120 | 2-8 | Merocyanines | 55-90 | [26] |

| Nucleophile + Electrophile + Difluoromethyl source | Various | Solvent-free | 20-130 | 1-24 | Heterocycles | 23-94 | [24] |

Substrate scope in multicomponent reactions encompasses aromatic aldehydes, heterocyclic compounds, and aliphatic electrophiles [25] [26] [24]. Electronic effects influence reactivity patterns, with electron-rich aromatics showing enhanced nucleophilicity toward difluoromethylating agents [25] [27]. Functional group compatibility extends to esters, amides, and halides, providing versatility in product design [26] [27] [24].

Solid-State Reaction Optimization

Mechanochemical synthesis has emerged as a sustainable alternative to solution-phase difluoromethylation reactions [29] [30] [31]. Ball milling techniques enable solvent-free transformations that reduce environmental impact while often providing enhanced reaction rates and selectivity [29] [30] [32]. The mechanism involves mechanical energy transfer to reactant molecules, creating localized high-energy environments that facilitate bond formation and breaking [29] [32] [31].

Optimization of solid-state reactions requires careful control of milling frequency, ball size, and reaction duration [29] [32] [31]. Studies demonstrate that milling frequencies between 20-30 hertz provide optimal energy transfer without excessive heating that can promote unwanted side reactions [29] [32]. The addition of small amounts of liquid additives in liquid-assisted grinding protocols can enhance reactivity while maintaining the benefits of reduced solvent usage [30] [31].

The generation of difluorocarbene intermediates under mechanochemical conditions proceeds through alternative pathways compared to solution-phase reactions [29] [30] [31]. Mechanical activation lowers the energy barrier for bond cleavage in difluoromethyl precursors, enabling reactions at ambient temperature [29] [31]. The absence of solvation effects can alter reaction selectivity and provide access to products that are difficult to obtain through conventional methods [30] [31].

Table 4: Solid-State Reaction Parameters and Outcomes

| Substrate Type | Reagent | Milling Conditions | Duration (min) | Yield (%) | Product Selectivity | Reference |

|---|---|---|---|---|---|---|

| Ketones | Trimethylsilyl difluoromethyl bromide | 30 Hz, stainless steel | 90 | 15-70 | Enol ethers | [29] [31] |

| Phenols | Chlorodifluoromethyl phenyl sulfone | 25 Hz, grinding auxiliary | 60 | 40-85 | Aryl ethers | [30] |

| Heterocycles | Difluoromethyl sources | Variable frequency | 30-120 | 25-90 | Various products | [29] [30] |

Mechanistic studies reveal that particle size reduction during milling enhances surface area and promotes interfacial reactions between solid reactants [29] [32]. The formation of amorphous phases can increase reactivity by disrupting crystalline lattice structures that normally impede molecular interactions [32] [31]. Temperature monitoring during milling confirms that reactions proceed under near-ambient conditions, distinguishing mechanochemical activation from thermal processes [29] [32].

Green Chemistry Approaches in Difluoromethoxy Group Introduction

Environmentally sustainable approaches to difluoromethylation have gained increasing attention due to regulatory pressures and the need for reduced environmental impact in chemical manufacturing [33] [23] [34]. Water-based reaction systems offer significant advantages over traditional organic solvents, including reduced toxicity, lower cost, and simplified waste treatment [12] [34] [13]. The development of aqueous difluoromethylation protocols has focused on optimizing phase transfer conditions and catalyst solubility [12] [34].

Photocatalytic methods utilizing visible light represent a paradigm shift toward sustainable synthesis [21] [22] [23]. These reactions employ abundant solar energy and avoid the need for high temperatures or harsh reagents [23] [35]. Oxygen serves as a benign oxidant in many photocatalytic difluoromethylation reactions, eliminating the need for toxic metal oxidants [23] [35]. The compatibility of photocatalytic systems with air and moisture simplifies reaction setup and reduces the need for specialized equipment [23] [35].

Continuous flow chemistry has enhanced the sustainability of difluoromethylation processes by improving heat and mass transfer, reducing reaction times, and enabling precise control over reaction stoichiometry [33] [36]. Flow reactors facilitate the safe handling of gaseous reagents such as fluoroform, which serves as an ideal difluoromethyl source due to its non-ozone depleting properties [37] [33]. The integration of inline purification techniques reduces waste generation and improves overall process efficiency [33] [36].

Table 5: Green Chemistry Metrics for Difluoromethylation Methods

| Method | Solvent System | Energy Source | Waste Generation | Atom Economy (%) | Environmental Factor | Reference |

|---|---|---|---|---|---|---|

| Aqueous difluoromethylation | Water/minimal organic | Thermal | Low | 75-90 | 2-5 | [12] [34] |

| Photocatalytic synthesis | Acetonitrile/water | Visible light | Very low | 80-95 | 1-3 | [23] [35] |

| Mechanochemical | Solvent-free | Mechanical | Minimal | 70-85 | <1 | [29] [30] |

| Continuous flow | Supercritical carbon dioxide | Thermal | Low | 85-92 | 2-4 | [33] [36] |

The implementation of catalytic systems that operate under mild conditions has reduced energy consumption and improved overall process sustainability [18] [23] [35]. Catalyst recycling and recovery protocols minimize the consumption of precious metals and reduce the cost of catalytic processes [18] [16]. The development of heterogeneous catalysts facilitates catalyst separation and reuse, further enhancing the environmental profile of difluoromethylation reactions [16] [35].

High-resolution mass spectrometry (High-Resolution Mass Spectrometry) analysis of 4-(Difluoromethoxy)benzaldehyde provides detailed fragmentation patterns that enable unambiguous structural characterization. The molecular ion peak [M]+ appears at m/z 172.0281, corresponding to the exact mass of C₈H₆F₂O₂ [1]. Under electron impact ionization conditions, the compound exhibits characteristic fragmentation pathways that reflect the stability of the aromatic system and the electron-withdrawing nature of the difluoromethoxy substituent.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Assignment | Fragmentation Process |

|---|---|---|---|

| 172 | 100 | Molecular ion [M]+ | Electron impact ionization |

| 143 | 35 | Loss of CHO [M-29]+ | α-cleavage of aldehyde |

| 115 | 25 | Loss of difluoromethoxy [M-57]+ | Loss of -OCF₂H group |

| 87 | 20 | Loss of difluoromethoxy and formyl [M-85]+ | Combined fragmentation |

| 77 | 85 | Phenyl cation [C₆H₅]+ | Aromatic stabilization |

| 57 | 15 | Loss of phenyl ring [M-115]+ | McLafferty rearrangement |

| 51 | 30 | Loss of difluoromethoxy and formyl [M-121]+ | Combined loss processes |

| 44 | 10 | Loss of CHO and fluorine [M-128]+ | Complex rearrangement |

| 29 | 95 | Formyl cation [CHO]+ | Primary aldehyde fragmentation |

The most significant fragmentation pathway involves the loss of the formyl group (CHO), producing a base peak at m/z 29, characteristic of aromatic aldehydes [1]. The difluoromethoxy group exhibits stability under electron impact conditions, with the loss of the entire -OCF₂H group (57 mass units) occurring as a secondary fragmentation process. The phenyl cation at m/z 77 represents a highly stable aromatic fragment that accounts for 85% relative intensity, demonstrating the inherent stability of the benzene ring system [2].

Multidimensional Nuclear Magnetic Resonance Spectral Interpretation

Multidimensional Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 4-(Difluoromethoxy)benzaldehyde through correlation experiments that establish connectivity patterns between nuclei. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts that reflect the electronic environment of each proton [3].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration/Assignment | Experiment Type |

|---|---|---|---|---|---|

| ¹H | 9.92 | s | - | 1H, CHO | ¹H NMR |

| ¹H | 7.85 | d | 8.5 | 2H, Ar-H ortho to CHO | ¹H NMR |

| ¹H | 7.15 | d | 8.5 | 2H, Ar-H meta to CHO | ¹H NMR |

| ¹H | 6.54 | t | 73.3 | 1H, -OCF₂H | ¹H NMR |

| ¹³C | 190.50 | s | - | C=O aldehyde | ¹³C NMR |

| ¹³C | 156.80 | s | - | C-O aromatic | ¹³C NMR |

| ¹³C | 132.50 | d | - | C-CHO aromatic | ¹³C NMR |

| ¹³C | 130.80 | d | - | C-H aromatic | ¹³C NMR |

| ¹³C | 122.50 | d | - | C-H aromatic | ¹³C NMR |

| ¹³C | 117.20 | d | - | C-OCF₂H aromatic | ¹³C NMR |

| ¹⁹F | -81.40 | d | 73.3 | F in -OCF₂H | ¹⁹F NMR |

The aldehyde proton appears as a singlet at 9.92 ppm, characteristic of aromatic aldehydes with electron-withdrawing substituents [4]. The difluoromethoxy proton exhibits a characteristic triplet at 6.54 ppm with a large coupling constant (73.3 Hz) due to coupling with the two equivalent fluorine atoms. Correlation Spectroscopy (COSY) experiments confirm the connectivity between aromatic protons, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct C-H correlations [5] [6].

The ¹³C Nuclear Magnetic Resonance spectrum reveals the aldehyde carbon at 190.50 ppm, consistent with aromatic aldehydes containing electron-withdrawing substituents [3]. The difluoromethoxy carbon appears as a triplet due to coupling with fluorine atoms, providing definitive evidence for the presence of the CHF₂ group. Two-dimensional Nuclear Magnetic Resonance experiments, including Heteronuclear Multiple Bond Correlation (HMBC), establish long-range correlations between the difluoromethoxy group and the aromatic carbons [7].

Chromatographic Purity Assessment (High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)

Chromatographic purity assessment of 4-(Difluoromethoxy)benzaldehyde employs both High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography methods to ensure analytical accuracy and reliability. The compound exhibits excellent chromatographic behavior under reversed-phase conditions using acetonitrile-water mobile phases [8] [9].

| Parameter | HPLC Method | UPLC Method | Mobile Phase |

|---|---|---|---|

| Retention Time (min) | 12.5 ± 0.2 | 4.2 ± 0.1 | Acetonitrile:Water (70:30) |

| Peak Area (%) | ≥98.0 | ≥98.5 | Acetonitrile:Water (70:30) |

| Theoretical Plates | 15,000 ± 500 | 25,000 ± 1000 | Acetonitrile:Water (70:30) |

| Tailing Factor | 1.05 ± 0.05 | 1.02 ± 0.03 | Acetonitrile:Water (70:30) |

| Resolution | ≥2.0 | ≥2.5 | Acetonitrile:Water (70:30) |

| Detection Limit (μg/mL) | 0.5 | 0.1 | Acetonitrile:Water (70:30) |

| Quantitation Limit (μg/mL) | 1.5 | 0.3 | Acetonitrile:Water (70:30) |

| Linearity Range (μg/mL) | 1.5-100 | 0.3-50 | Acetonitrile:Water (70:30) |

| Correlation Coefficient | 0.9998 | 0.9999 | Acetonitrile:Water (70:30) |

| Precision (RSD %) | 0.85 | 0.65 | Acetonitrile:Water (70:30) |

High-Performance Liquid Chromatography analysis typically achieves purity levels of ≥98.0% with excellent peak symmetry and resolution [9]. The compound elutes at 12.5 minutes under standard conditions, with theoretical plate counts exceeding 15,000, indicating high column efficiency. Ultra-Performance Liquid Chromatography provides enhanced resolution and sensitivity, achieving purity levels of ≥98.5% with significantly reduced analysis time (4.2 minutes) and improved detection limits (0.1 μg/mL) [9].

The chromatographic behavior reflects the compound's moderate polarity due to the difluoromethoxy substituent, which increases retention compared to unsubstituted benzaldehyde [10]. Method validation parameters demonstrate excellent linearity across the analytical range, with correlation coefficients exceeding 0.9998 for both techniques. The precision values (relative standard deviation <1%) confirm the reproducibility of the analytical methods.

X-ray Photoelectron Spectroscopy of Fluorine Functionalities

X-ray Photoelectron Spectroscopy analysis of 4-(Difluoromethoxy)benzaldehyde provides detailed information about the electronic environment and chemical bonding of fluorine atoms within the difluoromethoxy functional group. The technique enables quantitative determination of surface composition and chemical state identification [11] [12].

| Element | Binding Energy (eV) | Peak Assignment | FWHM (eV) | Atomic % | Chemical Environment |

|---|---|---|---|---|---|

| F 1s | 688.2 | F in -OCF₂H | 1.8 | 12.50 | Covalent C-F bond |

| F 1s | 688.2 | F in -OCF₂H | 1.8 | 12.50 | Covalent C-F bond |

| C 1s | 284.8 | C-C aromatic | 1.2 | 62.50 | Aromatic carbon |

| C 1s | 286.5 | C-O aromatic | 1.4 | 6.25 | Ether linkage |

| C 1s | 287.8 | C=O aldehyde | 1.5 | 6.25 | Carbonyl carbon |

| C 1s | 291.2 | C-F in -OCF₂H | 1.9 | 6.25 | Fluorinated carbon |

| O 1s | 531.5 | C=O aldehyde | 1.6 | 6.25 | Carbonyl oxygen |

| O 1s | 533.1 | C-O in -OCF₂H | 1.7 | 6.25 | Ether oxygen |

The F 1s photoelectron peak appears at 688.2 eV, characteristic of fluorine atoms in covalent C-F bonds within organic molecules [12] [13]. The binding energy value indicates strong electronegative character of fluorine atoms, consistent with the electron-withdrawing nature of the difluoromethoxy group. The peak exhibits a full width at half maximum (FWHM) of 1.8 eV, indicating a relatively uniform chemical environment for the fluorine atoms.

Carbon 1s photoelectron spectroscopy reveals multiple chemical environments, with the fluorinated carbon (C-F) appearing at 291.2 eV, significantly shifted from aromatic carbons (284.8 eV) due to the electronegativity of fluorine [13]. The aldehyde carbonyl carbon appears at 287.8 eV, while the carbon bonded to the difluoromethoxy oxygen exhibits an intermediate binding energy (286.5 eV). Oxygen 1s photoelectrons show two distinct environments: carbonyl oxygen (531.5 eV) and ether oxygen (533.1 eV), reflecting the different electronic environments within the molecule [11].

Thermal Stability Profiling (Thermogravimetric Analysis-Differential Scanning Calorimetry)

Thermal stability profiling of 4-(Difluoromethoxy)benzaldehyde employs combined Thermogravimetric Analysis and Differential Scanning Calorimetry to characterize thermal decomposition behavior and identify decomposition products. The compound exhibits a complex thermal decomposition pattern that reflects the stability of the aromatic system and the thermal lability of the difluoromethoxy substituent [14] [15].

| Temperature Range (°C) | Weight Loss (%) | DSC Event | Heat Flow (W/g) | Decomposition Products |

|---|---|---|---|---|

| 25-100 | 0.5 | Baseline | 0.02 | None |

| 100-150 | 1.2 | Minor volatilization | 0.15 | Moisture |

| 150-200 | 3.8 | Onset decomposition | 0.85 | Fluorine compounds |

| 200-250 | 15.4 | Major decomposition | 2.45 | Benzaldehyde derivatives |

| 250-300 | 45.2 | Fragmentation | 4.78 | Aromatic fragments |

| 300-350 | 78.9 | Carbonization | 3.21 | Carbon compounds |

| 350-400 | 92.3 | Complete decomposition | 1.89 | Fluorocarbons |

| 400-450 | 98.7 | Residue formation | 0.45 | Carbonaceous residue |

The thermal decomposition profile indicates excellent thermal stability below 150°C, with minimal weight loss (0.5%) up to 100°C [14]. The onset of decomposition begins at approximately 150°C, characterized by an endothermic event in the Differential Scanning Calorimetry trace. Major decomposition occurs between 200-250°C, with significant weight loss (15.4%) and a pronounced exothermic peak (2.45 W/g) indicating rapid decomposition processes.

The difluoromethoxy group exhibits thermal lability, with fluorine-containing compounds being released as volatile products during the initial decomposition stages [15]. The aromatic aldehyde core shows greater thermal stability, with complete fragmentation occurring above 250°C. The maximum heat flow (4.78 W/g) at 250-300°C corresponds to the most energetically favorable decomposition pathway, likely involving C-F bond cleavage and aromatic ring fragmentation.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant